2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
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Overview
Description
2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, β-ketoesters, and aldehydes.
Coupling of Pyridine and Pyrimidine Rings: The final step involves coupling the pyridine and pyrimidine rings through a piperidine linker.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form pyridine N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been studied for its antitumor and antimicrobial activities, showing promise in preclinical trials.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but lacks the piperidine linker.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: Contains similar pyridine and pyrimidine rings but with different linkers and functional groups
Uniqueness
2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is unique due to its specific combination of pyridine and pyrimidine rings linked by a piperidine moiety. This unique structure contributes to its diverse biological activities and potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(10-14-4-1-6-18-11-14)21-9-2-5-15(12-21)13-23-17-19-7-3-8-20-17/h1,3-4,6-8,11,15H,2,5,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUBANDLHGMOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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